

A Technical Guide to m-PEG9-acid: Properties, Applications, and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxy-poly(ethylene glycol)-acid with nine ethylene glycol units (**m-PEG9-acid**), a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties of m-PEG9-acid

m-PEG9-acid is a hydrophilic polyethylene glycol (PEG) linker that possesses a terminal methoxy group and a terminal carboxylic acid. This structure allows for its covalent attachment to amine-containing molecules, thereby modifying their physicochemical properties.



Property	Value	Reference
CAS Number	2576495-35-5	[1][2][3]
Molecular Weight	456.53 g/mol	[1][4]
Molecular Formula	C20H40O11	
Appearance	Solid powder or colorless oil	-
Purity	Typically >95%	-
Solubility	Soluble in DMSO, DMF, DCM,	_

Key Applications in Drug Development

The unique properties of **m-PEG9-acid** make it a valuable tool in the development of advanced therapeutics, primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADCs, the **m-PEG9-acid** linker connects a monoclonal antibody to a potent cytotoxic drug. The hydrophilic PEG spacer enhances the solubility and stability of the ADC, can reduce aggregation, and prolongs its circulation time in the bloodstream. The terminal carboxylic acid of the linker is used to attach an amine-containing drug payload.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. **m-PEG9-acid** serves as a flexible linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The primary reaction involving **m-PEG9-acid** is the coupling of its terminal carboxylic acid to a primary amine on a target molecule. This is typically achieved through the formation of an active ester intermediate using carbodiimide chemistry.



Protocol 1: Amine Coupling using EDC/NHS in an Aqueous Environment

This protocol is suitable for the conjugation of **m-PEG9-acid** to proteins or other biomolecules in an aqueous buffer system.

Materials:

- m-PEG9-acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Amine-containing molecule (e.g., protein)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Allow all reagents to equilibrate to room temperature.
- Prepare a stock solution of m-PEG9-acid in DMF or DMSO.
- Dissolve the amine-containing molecule in the Coupling Buffer.
- In a separate reaction tube, dissolve **m-PEG9-acid** in Activation Buffer.
- Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or sulfo-NHS) to the m-PEG9-acid solution.
- Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.



- Add the activated m-PEG9-acid solution to the solution containing the amine-containing molecule.
- Incubate for 2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
 Incubate for 15 minutes.
- Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents.

Protocol 2: Amine Coupling in an Organic Solvent

This protocol is suitable for the conjugation of **m-PEG9-acid** to small molecules that are soluble in organic solvents.

Materials:

- m-PEG9-acid
- EDC or Dicyclohexylcarbodiimide (DCC)
- NHS
- Amine-containing molecule
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

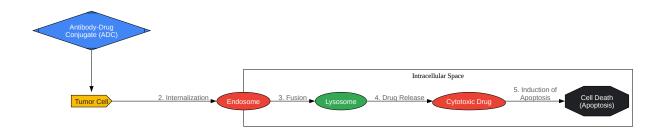
- Dissolve m-PEG9-acid in anhydrous DCM or DMF.
- Add 1.5-2.0 equivalents of EDC (or DCC) and 1.2-1.5 equivalents of NHS.
- Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.
- In a separate flask, dissolve the amine-containing molecule in anhydrous DCM or DMF.



- Add the activated **m-PEG9-acid** solution to the amine-containing molecule solution.
- Add 2-3 equivalents of DIPEA or TEA to the reaction mixture.
- Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
- Once the reaction is complete, filter to remove any urea byproduct if DCC was used.
- Wash the organic solution with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the conjugate by flash column chromatography.

Visualizing the Role of m-PEG9-acid

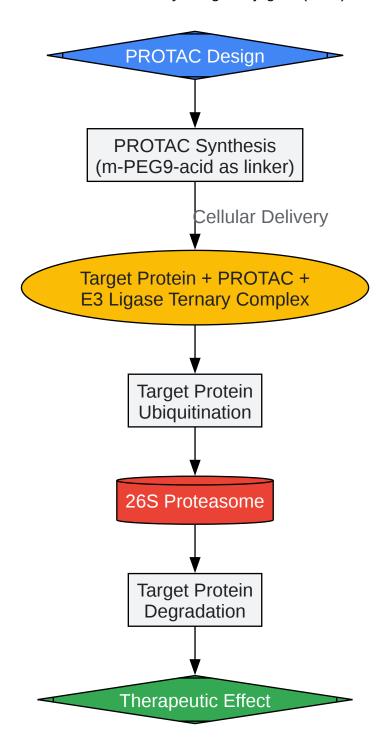
The following diagrams illustrate the functional role of **m-PEG9-acid** in ADC and PROTAC mechanisms.



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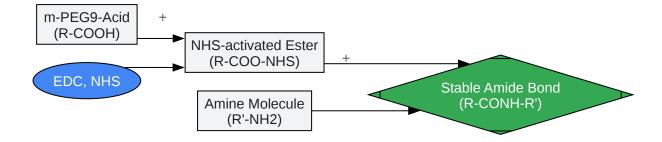
Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).



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Caption: Workflow of PROTAC-mediated protein degradation.





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Caption: EDC/NHS mediated amide bond formation using **m-PEG9-acid**.

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